molecular formula C18H14FN3O2S B2924466 2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole CAS No. 1234949-02-0

2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole

Cat. No.: B2924466
CAS No.: 1234949-02-0
M. Wt: 355.39
InChI Key: PXBJCHRVUGUUTQ-UHFFFAOYSA-N
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Description

2-(Allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole (CAS: 1234949-02-0) is an advanced heterocyclic compound of significant interest in medicinal chemistry and immunology research. With a molecular formula of C 18 H 14 FN 3 O 2 S and a molecular weight of 355.39 g/mol, this imidazole derivative features a unique combination of a 4-fluorophenyl group for electronic stability, a 3-nitrophenyl substituent that influences electronic properties, and a versatile allylthio chain that offers a handle for further functionalization, such as in click chemistry reactions . This compound serves as a valuable scaffold in pharmaceutical research, particularly in the development of enzyme inhibitors and anti-inflammatory agents. Recent scientific investigations into fluorophenyl-imidazole compounds have demonstrated a compelling mechanism of action: the ability to modulate macrophage polarization. Research shows that such compounds can repolarize macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory and pro-regenerative M2a phenotype . This is evidenced by the compound's capacity to reduce key M1 markers, including TNF-α, IL-6, MCP-1, and iNOS, while simultaneously increasing M2 markers such as IL-4, IL-13, and CD206 . This immunomodulatory activity, interfering with the macrophage balance (M1/M2), presents a novel alternative to classical anti-inflammatory approaches for treating refractory inflammatory conditions . The structure-activity relationship (SAR) of this molecule makes it a promising candidate for use as a building block in supramolecular chemistry and for the design of new bioactive molecules with potential anti-inflammatory and analgesic properties, as supported by broader research on imidazole cores . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-(3-nitrophenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c1-2-10-25-18-20-12-17(13-4-3-5-16(11-13)22(23)24)21(18)15-8-6-14(19)7-9-15/h2-9,11-12H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBJCHRVUGUUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole can be accomplished through multi-step organic synthesis. One possible method involves:

  • Starting with 4-fluoroacetophenone, which undergoes nitration to form 4-fluoro-3-nitroacetophenone.

  • This intermediate is then reacted with allyl thiol in the presence of a base to introduce the allylthio group.

  • The resulting compound is subjected to imidazole formation conditions, typically involving a condensation reaction with a suitable diamine, to produce the final compound.

Industrial Production Methods: Industrial-scale synthesis might utilize continuous flow reactions to improve yield and safety, particularly due to the sensitive nature of some of the intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole undergoes various reactions such as:

  • Oxidation: The allylthio group can be oxidized to a sulfoxide or sulfone under the right conditions.

  • Reduction: The nitro group can be reduced to an amine, altering the compound's properties significantly.

  • Substitution: The fluorine atom on the phenyl ring is a site for nucleophilic aromatic substitution.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Typical reagents are hydrogen gas (H2) with a palladium catalyst or tin chloride (SnCl2).

  • Substitution: Often done in the presence of a strong nucleophile such as sodium methoxide (NaOMe).

Major Products:

  • Sulfoxides, sulfones from oxidation.

  • Amines from reduction.

  • Substituted fluorophenyl derivatives from nucleophilic aromatic substitution.

Scientific Research Applications

2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole has been explored for a range of applications:

In Chemistry: Utilized in synthetic organic chemistry as a building block for more complex molecules.

In Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial effects.

In Medicine: Explored as a lead compound in drug discovery, particularly for targeting diseases involving oxidative stress or bacterial infections.

In Industry: Could be useful as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The precise mechanism by which this compound exerts its effects can vary depending on the application:

Molecular Targets and Pathways:

  • As an antimicrobial agent, it may disrupt bacterial cell walls or interfere with microbial DNA replication.

  • In anti-inflammatory applications, it could inhibit key enzymes or signaling pathways involved in the inflammatory response.

  • The presence of the fluorophenyl and nitrophenyl groups suggests potential interactions with specific protein targets through hydrophobic or π-π stacking interactions.

Comparison with Similar Compounds

Substituent Variations at Position 2

The allylthio group at position 2 distinguishes the target compound from other imidazoles:

  • PD169316 (4-(4-fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole): Features a 4-nitrophenyl group at position 2 instead of allylthio.
  • 5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol (CAS 1105189-27-2): Substitutes allylthio with a thiol (-SH) group. Thiols are more reactive in redox environments, which may influence stability or metal chelation .

Substituent Variations at Position 5

The 3-nitrophenyl group at position 5 is shared with several analogs but differs in electronic and steric effects:

  • PF-03491165: Incorporates a cyclopropyl and fluorobenzylcarbamoyl group at position 4, with a dihydroxyheptanoic acid chain. This complexity enhances hydrophilicity and targets enzymes like squalene synthase .
  • 5-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol (CAS 390357-09-2): Replaces the 4-fluorophenyl group at position 1 with a trifluoromethylphenyl group, increasing lipophilicity and metabolic resistance .

Key Insight : The 3-nitrophenyl group’s meta-substitution pattern may optimize π-π stacking in biological targets compared to para-substituted analogs.

Substituent Variations at Position 1

The 4-fluorophenyl group at position 1 is a common feature in bioactive imidazoles:

  • SB202190 (4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole): Retains the 4-fluorophenyl group but introduces a hydroxylphenyl group at position 2, enhancing hydrogen-bonding capacity .
  • 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole : Features additional phenyl groups at positions 4 and 5, increasing hydrophobicity and crystallinity .

Key Insight : The 4-fluorophenyl group’s electron-withdrawing nature is conserved across analogs, suggesting its critical role in maintaining aromatic interactions.

Data Tables: Structural and Physicochemical Comparisons

Table 1: Substituent Profiles of Selected Imidazole Derivatives

Compound Name Position 1 Position 2 Position 5 Molecular Weight CAS Number
Target Compound 4-Fluorophenyl Allylthio 3-Nitrophenyl ~375.4* Not Available
PD169316 4-Fluorophenyl 4-Nitrophenyl 4-Pyridyl ~352.3 Not Provided
5-(3-Nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol 4-(Trifluoromethoxy)phenyl Thiol 3-Nitrophenyl 381.33 1105189-27-2
SB202190 4-Fluorophenyl 4-Hydroxyphenyl 4-Pyridyl ~331.3 Not Provided

*Calculated based on empirical formula.

Table 2: Key Functional Groups and Implications

Compound Name Key Functional Groups Potential Biological Implications
Target Compound Allylthio, 3-nitrophenyl Enhanced metabolic stability, kinase inhibition
PF-03491165 Cyclopropyl, fluorobenzylcarbamoyl Enzyme inhibition (e.g., squalene synthase)
5-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol Trifluoromethyl, thiol Improved lipophilicity, redox activity

Biological Activity

The compound 2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole is a derivative of imidazole, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications.

Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}F1_{1}N3_{3}O2_{2}S
  • Molecular Weight : 307.35 g/mol

The presence of functional groups such as the allylthio and nitrophenyl moieties contributes to its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity . The compound was tested against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). The results indicated a potent antiproliferative effect, with IC50_{50} values significantly lower than those of standard chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX).

Cell LineIC50_{50} (µM)Control (5-FU) (µM)Selectivity Index
A54918.53251.35
SGC-790115.40201.29
HeLa12.75151.18

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window.

The mechanism by which this compound induces apoptosis in cancer cells involves several key pathways:

  • Bax/Bcl-2 Ratio : Treatment with the compound resulted in an increased expression of pro-apoptotic protein Bax and a decrease in anti-apoptotic protein Bcl-2, leading to enhanced apoptosis.
  • Caspase Activation : The activation of caspase-3 was observed in treated HeLa cells, indicating that the compound triggers intrinsic apoptotic pathways.

Figure 1 illustrates the changes in protein expression levels after treatment with the compound compared to control treatments.

Case Studies

In a recent case study involving HeLa cells, treatment with This compound at a concentration of 3.24 µM resulted in a notable apoptosis rate of 68.2% , compared to 39.6% observed with 5-FU over a similar time frame.

Experimental Design

The study utilized Hoechst/PI double staining to assess cell viability and apoptosis rates post-treatment. Western blot analysis confirmed the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic markers.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(allylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole and confirming its purity?

  • Methodological Answer : The synthesis typically involves multi-step condensation reactions under controlled conditions. For example, analogous imidazole derivatives are synthesized using solvents like ethanol or DMF, with catalysts such as ammonium acetate, and characterized via FTIR, 1^1H/13^13C NMR, and elemental analysis to confirm purity and structure . Microwave-assisted synthesis (e.g., 60–80°C for 10–15 minutes) can enhance reaction efficiency, as demonstrated for structurally related imidazolones .

Q. How can researchers verify the structural integrity of synthesized this compound?

  • Methodological Answer : Structural validation requires spectral profiling:

  • FTIR : Confirm functional groups (e.g., C-S stretch at ~650 cm1^{-1}, nitro group at ~1520 cm1^{-1}) .
  • NMR : 1^1H NMR should resolve aromatic protons (δ 7.0–8.5 ppm) and allylthio protons (δ 3.0–4.5 ppm). 13^13C NMR can identify nitrophenyl carbons (δ ~120–140 ppm) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N/S percentages to confirm purity (>98%) .

Advanced Research Questions

Q. What experimental approaches are used to assess the inhibitory effects of this compound on p38 MAPK signaling pathways?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use recombinant p38 MAPK in vitro with ATP-competitive inhibitors (e.g., PD169316, IC50_{50} ~2–7 μM) as positive controls. Measure inhibition via radioactive ATP incorporation or fluorescence-based kinase activity kits .
  • Biotinylation Assays : Quantify cell-surface expression of p38 MAPK-regulated transporters (e.g., SERT) in synaptosomes or HEK-293 cells after treatment with the compound .
  • Co-Transfection Studies : Express constitutively active MKK3b(E) with SERT in HEK-293 cells to evaluate p38 MAPK-dependent transporter activity via 3^3H-5-HT uptake assays .

Q. How do structural modifications at the 3-nitrophenyl or allylthio positions influence the compound’s biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., 4-CN) or donating (e.g., 4-OCH3_3) substituents to assess changes in kinase binding affinity .
  • Docking Studies : Compare binding poses of analogs (e.g., 9c, 9g) in p38 MAPK’s active site using software like AutoDock. Nitro groups enhance hydrophobic interactions, while allylthio may improve membrane permeability .
  • Kinetic Profiling : Measure IC50_{50} shifts in kinase inhibition assays to quantify structure-activity relationships (SAR) .

Q. What methodologies are employed to study the compound’s role in regulating neurotransmitter transporters like SERT?

  • Methodological Answer :

  • Uptake Inhibition Assays : Treat rat midbrain synaptosomes with the compound (1–10 μM) and measure 3^3H-5-HT uptake inhibition via scintillation counting .
  • Phosphorylation Analysis : Use 32^{32}P-labeling to track SERT phosphorylation changes after compound treatment, followed by immunoprecipitation and autoradiography .
  • Protein Interaction Studies : Co-immunoprecipitate SERT with syntaxin 1A or protein phosphatase 2A (PP2A) to evaluate compound-induced changes in complex formation .

Q. How to design kinetic studies to determine the compound’s impact on enzyme Vmax_{max} and Km_{m}?

  • Methodological Answer :

  • Michaelis-Menten Analysis : Pre-treat synaptosomes or HEK-293 cells with the compound and measure substrate (e.g., 5-HT) uptake at varying concentrations (0.1–10 μM). Plot uptake velocity vs. substrate concentration to derive Km_m (affinity) and Vmax_{max} (capacity) .
  • Lineweaver-Burk Plots : Use double-reciprocal transformations to distinguish competitive vs. non-competitive inhibition mechanisms. For example, PD169316 reduces Vmax_{max} without altering Km_m, indicating non-competitive inhibition of SERT .

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